

An In-Depth Technical Guide to the Antimicrobial Mechanisms of Iodine Compounds

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Iodine*

Cat. No.: *B079347*

[Get Quote](#)

Introduction: The Enduring Potency of Iodine in an Era of Resistance

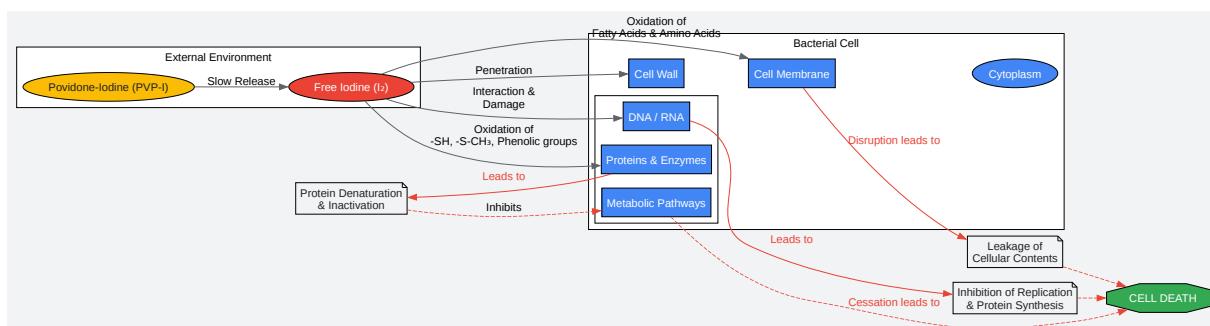
For over 150 years, **iodine** has been a cornerstone of antisepsis and disinfection, its characteristic brown hue synonymous with microbial control in settings from surgical suites to household first-aid kits.^[1] In an age where antimicrobial resistance poses a significant threat to global health, the sustained efficacy of **iodine** warrants a deeper, mechanistic exploration. Unlike many antibiotics that target specific metabolic pathways, **iodine**'s lethality stems from a multi-pronged, non-specific assault on microbial cells, a characteristic that has largely prevented the development of widespread resistance.^{[2][3]}

This technical guide offers a comprehensive examination of the antimicrobial mechanisms of **iodine** and its compound forms, such as povidone-**iodine** (PVP-I). We will dissect the core chemical interactions that lead to microbial death, detailing the oxidative damage to critical cellular components. This guide is structured to provide not just a theoretical understanding but also practical, field-proven insights into the experimental validation of these mechanisms. We will move from the foundational principles of **iodine**'s biocidal activity to detailed, step-by-step protocols for key assays, equipping researchers, scientists, and drug development professionals with the knowledge to rigorously evaluate and harness the power of this elemental biocide.

The Chemistry of Biocidal Action: Free Iodine as the Active Moiety

The primary antimicrobial agent in all **iodine**-based antiseptics is molecular **iodine** (I_2).^[4] In formulations like povidone-**iodine**, an iodophor, the **iodine** is complexed with a carrier polymer (polyvinylpyrrolidone). This complex serves as a reservoir, slowly releasing free **iodine** into the aqueous environment.^[5] This sustained release mechanism enhances the antimicrobial effect over time and reduces the irritant properties associated with elemental **iodine** solutions.^[4]

The biocidal activity of **iodine** is fundamentally driven by its strong oxidizing potential.^[6] As a halogen, **iodine** readily accepts electrons from other molecules, leading to the oxidation of critical biological structures within microbial cells.^[7] This broad-spectrum activity is effective against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, fungi, viruses, and even spores with sufficient contact time.


A Multi-Targeted Assault: Iodine's Mechanisms of Microbial Cell Death

Iodine's efficacy lies in its ability to simultaneously attack multiple cellular targets, overwhelming the microbe's defensive and repair capabilities. This multi-targeted approach is a key reason for the low incidence of bacterial resistance.^{[3][8]} The primary mechanisms can be categorized as follows:

- Disruption of Cell Wall and Membrane Integrity: Free **iodine** rapidly penetrates the microbial cell wall.^{[4][5][9]} Once inside, it attacks the unsaturated fatty acids and amino acids within the cell membrane's lipid bilayer and associated proteins.^{[2][8]} This oxidative damage compromises the membrane's structural integrity, leading to increased permeability, leakage of essential intracellular contents like ions and ATP, and ultimately, cell lysis.^[5]
- Inactivation of Proteins and Enzymes: Proteins are major targets of **iodine**'s oxidative power. **Iodine** reacts with the sulfur-containing amino acids cysteine and methionine, as well as with tyrosine, histidine, and arginine.^{[8][10]} This interaction leads to the oxidation of these residues, which in turn disrupts the hydrogen bonds and the tertiary structure of proteins.^{[8][10]} The result is the denaturation and inactivation of critical structural proteins and enzymes, halting essential metabolic processes.^[10]

- Damage to Nucleic Acids: **Iodine** can interact directly with microbial nucleic acids (DNA and RNA).[3][5][6] It binds to nucleotides, causing structural damage, potential strand breaks, and mutations that inhibit DNA replication and protein synthesis, leading to cell death.[5][8]

The following diagram illustrates the multi-targeted antimicrobial action of **iodine** on a bacterial cell.

[Click to download full resolution via product page](#)

Caption: Multi-targeted antimicrobial mechanisms of **iodine** compounds.

Experimental Protocols for Mechanistic Validation

To substantiate the theoretical mechanisms of **iodine**'s antimicrobial action, a series of robust experimental protocols are employed. These assays provide quantitative and qualitative data on the efficacy and mode of action of **iodine**-based compounds.

I. Assessment of Antimicrobial Efficacy

The foundational evaluation of any antimicrobial agent involves determining its potency.

Minimum Inhibitory Concentration (MIC) and Time-Kill Curve assays are standard methods for this purpose.

Table 1: Quantitative Antimicrobial Efficacy Data for Povidone-Iodine (PVP-I)

Assay	Test Organism	PVP-I Concentration	Result	Reference
MIC	S. aureus ATCC 25923	5000 µg/mL	Growth Inhibition	[4]
MIC	K. aerogenes	0.25% (2500 µg/mL)	Growth Inhibition	
Time-Kill	S. aureus (MSSA & MRSA)	10% Solution	Bactericidal in 15-60s	
Time-Kill	E. coli	0.76 µg/mL (I ₂)	>50% reduction in 24h	

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

- **Causality:** This protocol determines the lowest concentration of an **iodine** compound required to inhibit the visible growth of a microorganism. It provides a quantitative measure of the agent's bacteriostatic activity.
- **Methodology:**
 - **Preparation of Iodine Solution:** Prepare a stock solution of the **iodine** compound (e.g., **povidone-iodine**) in sterile deionized water. Perform serial two-fold dilutions in a 96-well

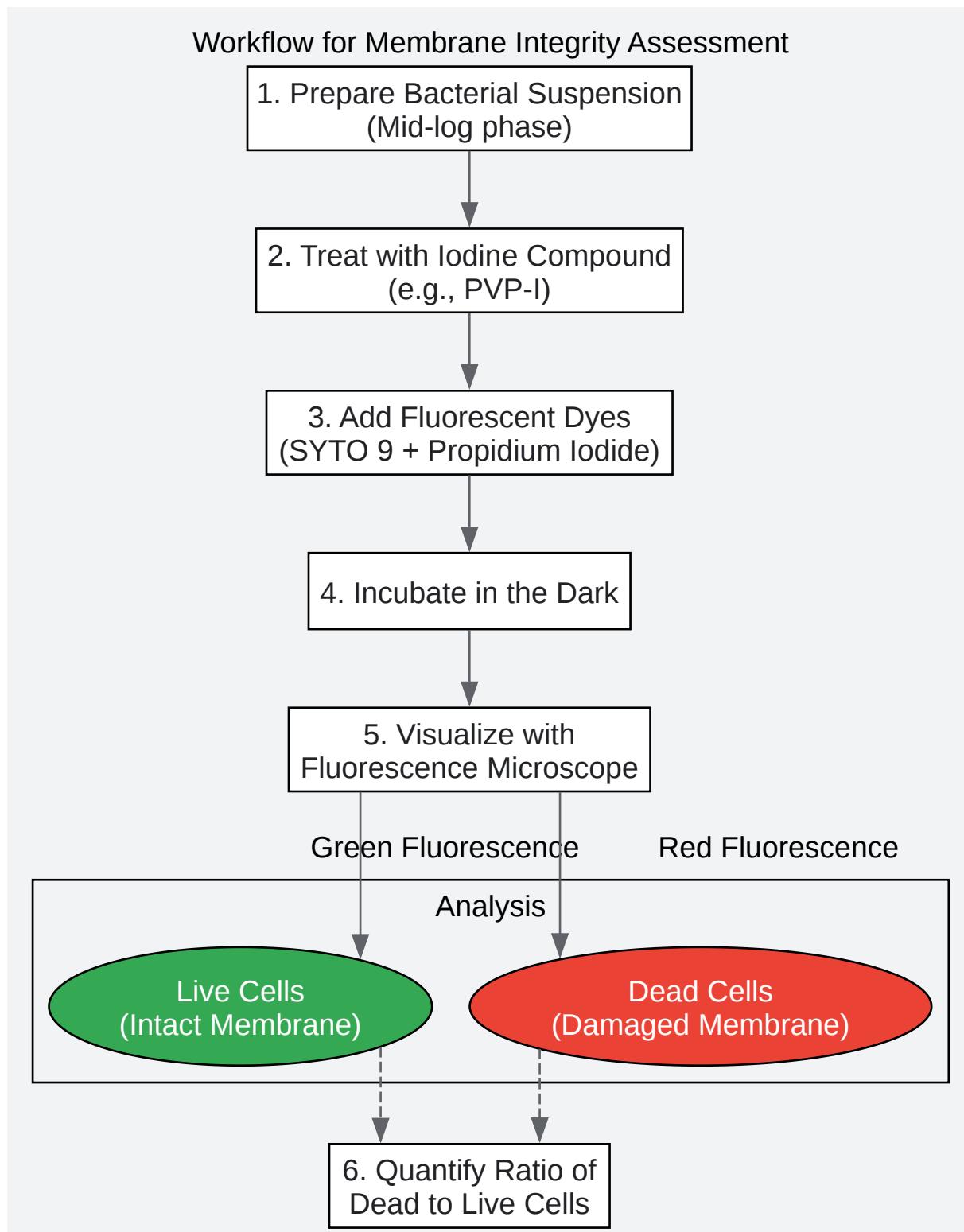
microtiter plate using an appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

- Inoculum Preparation: Culture the test bacterium overnight. Dilute the culture to achieve a standardized concentration, typically 0.5 McFarland standard ($\sim 1.5 \times 10^8$ CFU/mL). Further dilute to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.
- Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted **iodine** compound. Include a positive control (bacteria, no **iodine**) and a negative control (medium, no bacteria). Incubate the plate at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the **iodine** compound in which no visible bacterial growth (turbidity) is observed.[\[10\]](#)

Protocol 2: Time-Kill Curve Assay

- Causality: This dynamic assay evaluates the rate at which an antimicrobial agent kills a bacterial population over time. It helps to differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) effects. A bactericidal effect is typically defined as a $\geq 3\text{-log}_{10}$ (99.9%) reduction in CFU/mL from the initial inoculum.
- Methodology:
 - Preparation: Prepare flasks containing a standardized bacterial inoculum ($\sim 10^5$ to 10^6 CFU/mL) in a suitable broth. Add the **iodine** compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x the MIC). Include a growth control flask without the **iodine** compound.
 - Sampling: Incubate all flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
 - Neutralization and Plating: Immediately neutralize the antimicrobial activity of the **iodine** in the aliquot by adding it to a neutralizing broth (e.g., Dey-Engley Neutralizing Broth). Perform serial dilutions of the neutralized sample in sterile saline.
 - Enumeration: Plate the dilutions onto agar plates and incubate for 24-48 hours. Count the number of colonies to determine the CFU/mL at each time point.

- Data Analysis: Plot the \log_{10} CFU/mL against time for each concentration. A ≥ 3 - \log_{10} reduction compared to the initial inoculum indicates bactericidal activity.[11]


II. Elucidating the Impact on the Bacterial Cell Envelope

Damage to the cell membrane is a primary mechanism of **iodine**'s action. Fluorescence-based assays are powerful tools for visualizing and quantifying this damage.

Protocol 3: Membrane Integrity Assessment using Fluorescence Microscopy

- Causality: This protocol uses fluorescent dyes that are differentially permeable to cells with intact versus compromised membranes. This allows for direct visualization and quantification of membrane damage.
- Methodology:
 - Bacterial Culture Preparation: Grow the test bacteria to the mid-logarithmic phase. Wash and resuspend the cells in a suitable buffer (e.g., PBS).
 - Treatment: Expose the bacterial suspension to the **iodine** compound at a desired concentration and for a specific duration. Include an untreated control.
 - Staining: Add a mixture of fluorescent dyes, such as SYTO 9 and propidium iodide (PI). SYTO 9 is membrane-permeable and stains all bacteria green, while PI can only enter cells with damaged membranes, where it intercalates with DNA and fluoresces red.[12]
 - Microscopy: Incubate the stained cells in the dark. Visualize the cells using a fluorescence microscope equipped with appropriate filters for green and red fluorescence.
 - Analysis: Capture images and quantify the number of green (live) and red (dead/membrane-compromised) cells. The ratio of red to green fluorescence provides a quantitative measure of membrane damage.[12]

The following diagram outlines the workflow for assessing bacterial membrane integrity.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for membrane integrity assessment.

III. Quantifying Oxidative Damage to Cellular Components

A. Protein Oxidation

The oxidation of proteins is a key lethal event. Protein carbonylation is a common and chemically stable marker of severe oxidative protein damage.

Protocol 4: Spectrophotometric Assay for Protein Carbonylation

- **Causality:** This assay quantifies the formation of carbonyl groups (aldehydes and ketones) on protein side chains as a result of oxidative stress induced by **iodine**. It provides a global measure of protein oxidation.
- **Methodology:**
 - **Cell Lysis and Protein Extraction:** Treat a bacterial culture with the **iodine** compound. Harvest the cells, lyse them (e.g., by sonication), and clarify the lysate by centrifugation to obtain the total soluble protein fraction.
 - **Derivatization with DNPH:** React the protein sample with 2,4-dinitrophenylhydrazine (DNPH). DNPH specifically reacts with carbonyl groups to form a stable dinitrophenylhydrazone (DNP) product.[5][10]
 - **Protein Precipitation:** Precipitate the DNP-derivatized proteins using trichloroacetic acid (TCA) to remove excess DNPH.
 - **Resuspension and Measurement:** Wash the protein pellet to remove any remaining free DNPH. Resuspend the pellet in a strong denaturant (e.g., guanidine hydrochloride).
 - **Quantification:** Measure the absorbance of the solution spectrophotometrically at ~370 nm. The amount of DNP-hydrazone, and thus the carbonyl content, is proportional to the absorbance.[10]

B. Nucleic Acid Damage

Iodine-induced oxidative stress can also lead to fragmentation of bacterial DNA.

Protocol 5: Assessment of DNA Fragmentation by Agarose Gel Electrophoresis

- **Causality:** This protocol visualizes DNA damage by separating fragmented DNA from intact chromosomal DNA. Severe damage results in a "smear" of fragmented DNA rather than a distinct high-molecular-weight band.
- **Methodology:**
 - **Bacterial Treatment:** Expose a bacterial culture to the **iodine** compound for a specified time.
 - **DNA Extraction:** Harvest the cells and perform a gentle genomic DNA extraction to minimize mechanical shearing. Standard DNA extraction kits or protocols can be adapted for this purpose.[\[13\]](#)[\[14\]](#)
 - **Agarose Gel Electrophoresis:** Prepare a 1% agarose gel containing a DNA-intercalating dye (e.g., ethidium bromide). Load the extracted DNA samples into the wells of the gel.[\[15\]](#)[\[16\]](#)
 - **Electrophoresis:** Run the gel at a constant voltage until the dye front has migrated an adequate distance.[\[16\]](#)[\[17\]](#)
 - **Visualization:** Visualize the DNA under UV light. Intact genomic DNA from untreated cells should appear as a sharp, high-molecular-weight band. DNA from **iodine**-treated cells may show a smear, indicating random fragmentation.[\[16\]](#)[\[17\]](#)

For more sensitive detection of DNA strand breaks, advanced techniques like the Comet Assay or the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay can be employed. The Comet assay detects both single- and double-strand breaks in individual cells, [\[6\]](#)[\[8\]](#)[\[18\]](#) while the TUNEL assay specifically labels the 3'-hydroxyl ends of fragmented DNA.[\[1\]](#)[\[9\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

Conclusion and Future Perspectives

The antimicrobial mechanisms of **iodine** compounds are characterized by a rapid, broad-spectrum, and multi-targeted attack on microbial cells. This guide has detailed the primary modes of action—disruption of the cell envelope, oxidation of proteins, and damage to nucleic

acids—and provided a framework of experimental protocols to validate these mechanisms. The non-specific nature of **iodine**'s oxidative assault remains its greatest strength, particularly in the context of rising antibiotic resistance.

Future research should continue to explore the nuances of these mechanisms, especially with the aid of advanced analytical techniques. Proteomic approaches using mass spectrometry can identify the specific proteins that are most susceptible to **iodine**-induced oxidation, potentially revealing new insights into microbial vulnerabilities.[22][23][24] Similarly, advanced sequencing and molecular biology techniques can further elucidate the precise nature of **iodine**-induced DNA damage and its downstream consequences.[3]

As we move forward, the development of novel **iodine** formulations, such as those with enhanced stability or targeted delivery, will benefit from a deep and rigorous understanding of these core antimicrobial principles. By combining foundational knowledge with modern experimental validation, the scientific community can ensure that this venerable antiseptic remains a powerful tool in the ongoing battle against infectious diseases.

References

- Colombo, G., et al. (2016). A step-by-step protocol for assaying protein carbonylation in biological samples. *Journal of Chromatography B*, 1019, 178-190.
- G-Biosciences. (n.d.). Protein Carbonylation Assay, Cat. # BAQ076.
- Han, D., et al. (2022). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. *Journal of the American Society for Mass Spectrometry*, 33(11), 2154-2161.
- Collins, A. R. (2014). The Comet Assay for DNA Damage and Repair: Principles, Applications, and Limitations. *Molecular Biotechnology*, 56(1), 69-78.
- El-Kased, M. T., et al. (2022). Effect of povidone-**iodine** and propanol-based mecitronium ethyl sulphate on antimicrobial resistance and virulence in *Staphylococcus aureus*. *Annals of Clinical Microbiology and Antimicrobials*, 21(1), 53.
- Lacuna, A. R. G., et al. (2024). In-Vitro Determination of Minimum Inhibitory Concentration (MIC) and Contact Time of Povidone-**Iodine** against *Staphylococcus aureus* and *Klebsiella aerogenes* Using Micro Suspension Test, Colorimetric Resazurin Microplate Assay, and Dey Engley Neutralizer Assay. *Acta Medica Philippina*, 59(4), 113-124.
- Wikipedia. (2023). TUNEL assay.
- Löbrich, M., et al. (2021). Comet Assay analysis of DNA strand breaks after exposure to the DNA-incorporated Auger Electron Emitter **Iodine**-125. *International Journal of Radiation Biology*, 99(1), 64-69.

- Create AI Blog. (2023). The Bactericidal Power of **Iodine**: How It Works.
- Parker, C. E., & Brennan, S. O. (2016). Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges. *International Journal of Molecular Sciences*, 17(12), 2097.
- Reid, H. J., & Krockenberger, M. B. (2000). DNA fragmentation in microorganisms assessed in situ. *Applied and Environmental Microbiology*, 66(3), 1023-1028.
- Clavijo, M. V., et al. (2007). Quantitation of Protein Carbonylation by Dot Blot. *Analytical Biochemistry*, 364(1), 112-114.
- Bigliardi, P. L., et al. (2017). Povidone **Iodine**: Properties, Mechanisms of Action, and Role in Infection Control and *Staphylococcus aureus* Decolonization. *Antimicrobial Agents and Chemotherapy*, 61(7), e00305-17.
- RayBiotech. (n.d.). Protein Oxidation (Carbonyl) Assay Kit (Colorimetric).
- Medallion Labs. (n.d.). Performic Acid Oxidation Amino Acids (Cystine and Methionine) Test.
- Engelberg-Kulka, H., et al. (2006). The effect of DNA damage on DNA fragmentation (detected by TUNEL assay). *PLoS Genetics*, 2(10), e177.
- Suzuki, M., et al. (2012). Iodide Oxidation by a Novel Multicopper Oxidase from the Alphaproteobacterium Strain Q-1. *Applied and Environmental Microbiology*, 78(11), 3941-3948.
- Schmuki, C. J., & Daniels, C. (2000). Detection of DNA Damage in Prokaryotes by Terminal Deoxyribonucleotide Transferase-Mediated dUTP Nick End Labeling. *Applied and Environmental Microbiology*, 66(11), 4941-4944.
- Chen, S., et al. (2020). Development of Methods Derived from **Iodine**-Induced Specific Cleavage for Identification and Quantitation of DNA Phosphorothioate Modifications. *Biomolecules*, 10(11), 1491.
- Cooper, L. F., et al. (2013). DNA fragmentation assay by the TUNEL method. Evidence of DNA fragmentation as measured by TUNEL was visualized via fluorescence microscopy. *mBio*, 4(5), e00392-13.
- Jaruga, P., & Dizdaroglu, M. (1997). Quantitation of 8-oxoguanine and strand breaks produced by four oxidizing agents. *Chemical Research in Toxicology*, 10(4), 386-392.
- Hawkins, C. L., & Davies, M. J. (2019). Detection, identification, and quantification of oxidative protein modifications. *The Journal of Biological Chemistry*, 294(52), 19683-19708.
- Kusano, E., et al. (1996). A standardized protocol for the rapid preparation of bacterial DNA for pulsed-field gel electrophoresis. *Microbiology and Immunology*, 40(7), 481-484.
- Tran, Q. T., et al. (2020). Adaptation of the neutral bacterial comet assay to assess antimicrobial-mediated DNA double-strand breaks in *Escherichia coli*. *Journal of Microbiological Methods*, 170, 105856.
- Li, L., et al. (2018). A Rapid Growth-Independent Antibiotic Resistance Detection Test by SYBR Green/Propidium Iodide Viability Assay. *Frontiers in Microbiology*, 9, 894.

- Griffiths, W. J. (2007). Determination of oxidative protein modifications using mass spectrometry. *Biochemical Society Transactions*, 35(Pt 3), 560-564.
- iGene Labserve. (n.d.). DNA Gel Electrophoresis: Step-by-Step Protocol.
- Semantic Scholar. (n.d.). Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges.
- ResearchGate. (n.d.). Labelling of proteins by use of iodination and detection by ICP-MS.
- iGEM. (n.d.). Protocol 1-2: DNA Gel Extraction.
- SRM University. (n.d.). Molecular Biology Laboratory Manual.
- Donzelli, S., et al. (2003). Qualitative analysis of DNA fragmentation by agarose gel electrophoresis. *Methods in Molecular Biology*, 236, 121-126.
- White Rose Research Online. (2022). Fast photochemical oxidation of proteins coupled with mass spectrometry.
- Wang, J., et al. (2019). Measurement of the Oxidative DNA Lesion 8-Oxoguanine (8-oxoG) by ELISA or by High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection. *Methods in Molecular Biology*, 1989, 291-304.
- ResearchGate. (n.d.). Measurement of the Oxidative DNA Lesion 8-Oxoguanine (8-oxoG) by ELISA or by High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection.
- Li, H. P., et al. (2012). **Iodine** from bacterial iodide oxidization by Roseovarius spp. inhibits the growth of other bacteria. *Applied Microbiology and Biotechnology*, 95(3), 779-787.
- Amachi, S., et al. (2005). Isolation of Iodide-Oxidizing Bacteria from Iodide-Rich Natural Gas Brines and Seawaters. *Microbial Ecology*, 49(4), 547-557.
- Kleih, M., et al. (2017). Elevated levels of iodide promote peroxidase-mediated protein iodination and inhibit protein chlorination. *Redox Biology*, 11, 132-142.
- ResearchGate. (n.d.). Estimation of the qPCR inhibition by the antiseptics.
- Li, H. P., et al. (2011). Iodide Oxidizing Activity of Bacteria from Subsurface Sediments of the Savannah River Site. *Geomicrobiology Journal*, 28(2), 89-96.
- Klebs, S., & Kleih, S. (1967). Iodination of bacteria: a bactericidal mechanism. *The Journal of Experimental Medicine*, 126(6), 1063-1076.
- Wells, P. G., et al. (2019). Quantifying Activity for Repair of the DNA Lesion 8-Oxoguanine by Oxoguanine Glycosylase 1 (OGG1) in Mouse Adult and Fetal Brain Nuclear Extracts Using Biotin-Labeled DNA. *Methods in Molecular Biology*, 1989, 305-317.
- Nakabeppu, Y., et al. (2006). Quantitative analysis of oxidized guanine, 8-oxoguanine, in mitochondrial DNA by immunofluorescence method. *Nucleic Acids Research*, 34(8), 2447-2458.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. Detection and Measurement of Methionine Oxidation in Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Methods Derived from Iodine-Induced Specific Cleavage for Identification and Quantitation of DNA Phosphorothioate Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A step-by-step protocol for assaying protein carbonylation in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medallionlabs.com [medallionlabs.com]
- 8. Comet Assay for the Detection of Single and Double-Strand DNA Breaks | Springer Nature Experiments [experiments.springernature.com]
- 9. TUNEL assay - Wikipedia [en.wikipedia.org]
- 10. raybiotech.com [raybiotech.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | A Rapid Growth-Independent Antibiotic Resistance Detection Test by SYBR Green/Propidium Iodide Viability Assay [frontiersin.org]
- 13. A standardized protocol for the rapid preparation of bacterial DNA for pulsed-field gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. static.igem.org [static.igem.org]
- 15. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 16. QUALITATIVE ANALYSIS OF [cyto.purdue.edu]
- 17. DNA Gel Electrophoresis: Step-by-Step Protocol - iGene Labserve [igenels.com]

- 18. Comet Assay analysis of DNA strand breaks after exposure to the DNA-incorporated Auger Electron Emitter Iodine-125 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. researchgate.net [researchgate.net]
- 21. Detection of DNA Damage in Prokaryotes by Terminal Deoxyribonucleotide Transferase-Mediated dUTP Nick End Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Antimicrobial Mechanisms of Iodine Compounds]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b079347#exploring-the-antimicrobial-mechanisms-of-iodine-compounds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com